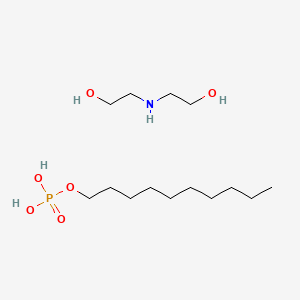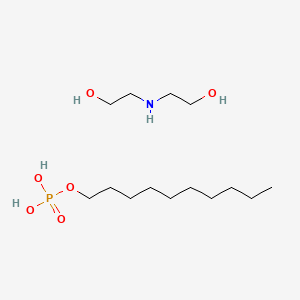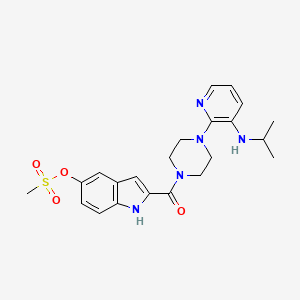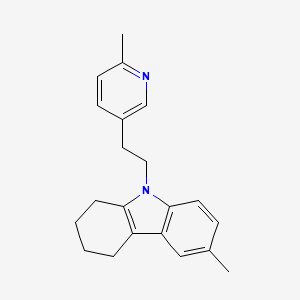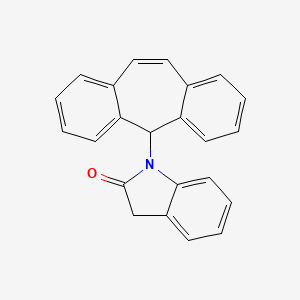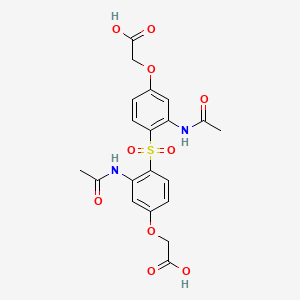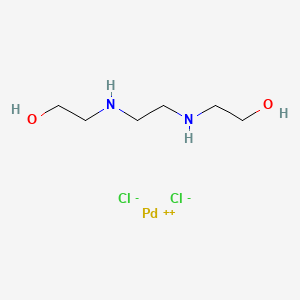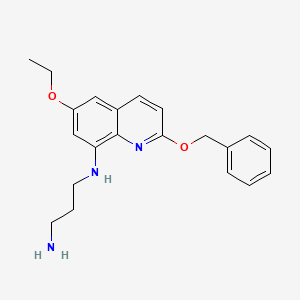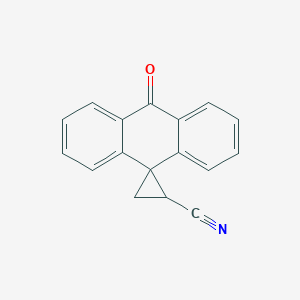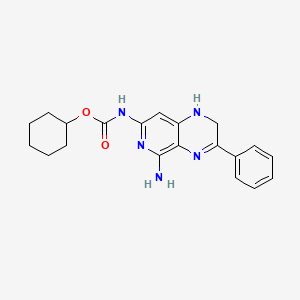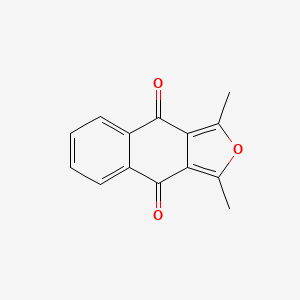
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by a fused ring structure that includes both naphthalene and furan moieties. It is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves a [3+2] cycloaddition reaction mediated by visible light.
Palladium-Catalyzed Reactions: Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often involving continuous flow processes and advanced catalytic systems.
Analyse Des Réactions Chimiques
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) is a common catalyst used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted naphthofurans.
Applications De Recherche Scientifique
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique photochromic properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.
Comparaison Avec Des Composés Similaires
1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be compared with other similar compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of biological activities and photochromic properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
5339-09-3 |
|---|---|
Formule moléculaire |
C14H10O3 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1,3-dimethylbenzo[f][2]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-7-11-12(8(2)17-7)14(16)10-6-4-3-5-9(10)13(11)15/h3-6H,1-2H3 |
Clé InChI |
OUHKARAJFJGDPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(O1)C)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



